A Technical Guide to the Physical Properties of L-Leucine Ethyl Ester Hydrochloride (H-Leu-OEt.HCl)
A Technical Guide to the Physical Properties of L-Leucine Ethyl Ester Hydrochloride (H-Leu-OEt.HCl)
For Researchers, Scientists, and Drug Development Professionals
L-Leucine ethyl ester hydrochloride (H-Leu-OEt.HCl) is a derivative of the essential amino acid L-leucine, widely utilized as a fundamental building block in peptide synthesis and various pharmaceutical applications.[1][2] Its esterified carboxyl group and hydrochloride salt form offer enhanced solubility and reactivity in specific synthetic contexts, making it a valuable reagent in the development of novel therapeutics and nutritional supplements.[1][3] This document provides a comprehensive overview of the key physical properties of H-Leu-OEt.HCl, standard experimental methodologies for their determination, and its role in synthetic workflows.
Core Physical and Chemical Data
The following table summarizes the key physical properties of H-Leu-OEt.HCl, compiled from various chemical suppliers and databases.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₇NO₂·HCl | [1][4] |
| Molecular Weight | 195.69 g/mol | [5][6][7] |
| Appearance | White to off-white crystalline powder, crystals, or fused solid | [1][5][8][9] |
| Melting Point | 134 - 138 °C | [1][6][9] |
| Solubility | Soluble in water (100%) and ethanol.[6] Soluble in Chloroform, Dichloromethane, DMSO, and Acetone.[10] | [6][10] |
| Optical Rotation | [α]²⁰/D = +16.5° to +20° (c=2 to 5 in Ethanol) | [1][6][9] |
| CAS Number | 2743-40-0 | [1][4][6] |
| Purity | Typically ≥97% to ≥99% | [1][6][9] |
| Storage Conditions | 0 - 8°C, sealed storage, away from moisture | [1][6][11] |
Experimental Protocols for Property Determination
While specific instrument parameters may vary between laboratories, the determination of the physical properties listed above follows standardized experimental protocols.
Melting Point Determination
The melting point of H-Leu-OEt.HCl is typically determined using the capillary melting point method.
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Apparatus: A digital melting point apparatus with a heated block, a light source, and a magnifying lens.
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Procedure:
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A small, dry sample of H-Leu-OEt.HCl is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
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The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[9]
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Solubility Assessment
A qualitative and semi-quantitative assessment of solubility is performed to understand the compound's behavior in various solvents.
-
Apparatus: Vortex mixer, analytical balance, volumetric flasks, and various test solvents.
-
Procedure:
-
A known mass of H-Leu-OEt.HCl (e.g., 10 mg) is added to a specific volume of a solvent (e.g., 1 mL) at a controlled temperature (e.g., 20-25°C).
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The solution is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble. The process can be repeated with increasing solute amounts to determine an approximate solubility limit. For H-Leu-OEt.HCl, it shows high solubility in water.[2]
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Optical Rotation Measurement
Specific rotation is a characteristic property of chiral molecules like H-Leu-OEt.HCl and is measured using a polarimeter.
-
Apparatus: A polarimeter with a sodium lamp (D-line, 589 nm).
-
Procedure:
-
A solution of H-Leu-OEt.HCl is prepared by accurately weighing the compound and dissolving it in a specific volume of a designated solvent (e.g., ethanol) to a known concentration (c).[6]
-
A blank reading is taken with the pure solvent in the polarimeter cell.
-
The sample solution is then placed in the polarimeter cell of a known path length (l).
-
The observed angle of rotation (α) is measured at a specific temperature (e.g., 20°C).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c).
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Application in Synthetic Chemistry: Peptide Synthesis Workflow
H-Leu-OEt.HCl is a critical reagent in both solid-phase and solution-phase peptide synthesis.[2] The ethyl ester group protects the carboxylic acid of leucine, allowing for the controlled formation of a peptide bond with the amino group of another amino acid. The hydrochloride salt improves its stability and handling as a solid.
The following diagram illustrates the logical workflow of utilizing H-Leu-OEt.HCl in a standard peptide coupling reaction.
Caption: Workflow for using H-Leu-OEt.HCl in peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. H-Leu-OEt·HCl [myskinrecipes.com]
- 3. Buy H-Gly-Gly-Gly-OEt.HCl | 16194-06-2 [smolecule.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L -Leucine ethyl ester = 99.0 AT 2743-40-0 [sigmaaldrich.com]
- 7. L-Leucine, ethyl ester, hydrochloride (1:1) | C8H18ClNO2 | CID 11658447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-ロイシンエチル塩酸塩 | L-Leucine Ethyl Ester Hydrochloride | 2743-40-0 | 東京化成工業株式会社 [tcichemicals.com]
- 9. L13147.06 [thermofisher.com]
- 10. H-Sar-OEt.HCl | CAS:52605-49-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
